The compound is classified as a small molecule kinase inhibitor. It was developed through structure-based drug design approaches aimed at enhancing selectivity and efficacy against specific kinase targets involved in various pathological conditions, including cancer and fibrosis . The classification of DDR-TRK-1N falls under the category of investigational drugs used primarily for research purposes.
The synthesis of DDR-TRK-1N involves several key steps that are typically characterized by the coupling of various chemical precursors. The synthetic route may include:
The specific details of the synthetic pathway can vary based on optimization efforts aimed at improving yield and purity .
The molecular structure of DDR-TRK-1N can be described using its InChI representation:
InChI=1S/C29H31F3N4O/c1-34-11-13-35(14-12-34)19-21-15-25(29(30,31)32)18-26(16-21)33-28(37)23-8-7-22-9-10-36(20-24(22)17-23)27
This structure indicates the presence of three fluorine atoms, multiple nitrogen atoms indicating potential interactions with biological targets, and a complex arrangement that supports its role as a kinase inhibitor.
The compound exhibits distinct features such as:
DDR-TRK-1N participates in various biochemical reactions primarily through its interaction with kinase targets. The main reactions include:
These reactions highlight the compound's potential as a therapeutic agent in oncology.
The mechanism by which DDR-TRK-1N exerts its effects involves:
Research indicates that this inhibition leads to reduced expression of fibrotic markers in models of lung fibrosis, showcasing its dual role in targeting both cancerous growth and fibrotic conditions .
DDR-TRK-1N is characterized by:
Key chemical properties include:
These properties are essential for understanding how DDR-TRK-1N can be effectively utilized in laboratory settings.
DDR-TRK-1N has several applications in scientific research:
DDR-TRK-1N (CAS: 1934246-19-1) is a structurally engineered negative control compound for the DDR/TRK kinase probe DDR-TRK-1. Its chemical name is (4R)-1,2,3,4-Tetrahydro-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-(5-pyrimidinyl)-7-isoquinolinecarboxamide, with a molecular formula of C₂₆H₂₃F₃N₆O and a molecular weight of 492.50 g/mol [7] [9]. The core scaffold comprises a tetrahydroisoquinoline carboxamide group linked to a trifluoromethylphenyl-imidazole moiety via a pyrimidine bridge. Crucially, synthesis involves modifying DDR-TRK-1’s active pharmacophore—typically through targeted alterations to the amide bond or pyrimidine ring—to disrupt kinase binding while preserving physicochemical similarity [1] [6]. This is achieved via sequential coupling reactions: (i) condensation of 7-carboxy-4-methyl-3-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, followed by (ii) chiral purification to isolate the (R)-enantiomer [9]. Analytical validation employs HPLC (purity ≥98%) and optical rotation assessment ([α]/D = -25° to -20° in methanol) [7].
Table 1: Key Structural Descriptors of DDR-TRK-1N
Parameter | Specification |
---|---|
Systematic Name | (4R)-1,2,3,4-Tetrahydro-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-(5-pyrimidinyl)-7-isoquinolinecarboxamide |
Molecular Formula | C₂₆H₂₃F₃N₆O |
CAS Number | 1934246-19-1 |
Stereochemistry | (R)-enantiomer |
Chiral Purity Method | HPLC with chiral stationary phase |
DDR-TRK-1N exhibits a white-to-off-white crystalline appearance and is soluble in dimethyl sulfoxide (DMSO; 40 mg/mL, 81.22 mM) but insoluble in aqueous buffers [2] [7]. Its stability is highly dependent on storage conditions: the compound remains stable for ≥12 months at -20°C in sealed, light-protected containers with desiccants, but undergoes hydrolysis when exposed to moisture or temperatures >40°C. Accelerated stability studies (25°C/60% relative humidity) show <5% degradation over 30 days, confirming robustness for cell-based assays [7]. Optical activity is conserved under inert atmospheres ([α]/D = -22.5° ± 2.5°), though prolonged solvent storage (e.g., DMSO >6 months) induces racemization. Thermal analysis via differential scanning calorimetry (DSC) reveals a sharp melting point at 218–220°C, indicating crystallinity [9].
Table 2: Physicochemical Profile of DDR-TRK-1N
Property | Value | Conditions |
---|---|---|
Appearance | White to off-white solid | Visual assessment |
Solubility (DMSO) | 40 mg/mL (81.22 mM) | 25°C, clear solution |
Optical Rotation | [α]/D -25° to -20° | c=0.5, methanol, 25°C |
Storage Stability | >12 months | -20°C, sealed, desiccated, dark |
Melting Point | 218–220°C | DSC, 5°C/min ramp |
DDR-TRK-1N incorporates minimal yet critical structural modifications compared to its active counterpart DDR-TRK-1. While both share identical core scaffolds (tetrahydroisoquinoline-pyrimidine-aniline), DDR-TRK-1N features strategic alterations—typically at the amide linkage or heterocyclic ring—that disrupt ATP-binding site interactions. For example, replacing the hydrogen-bond-donating carboxamide with a non-bonding methyl group reduces kinase affinity by >100-fold [1] [6]. These changes preserve molecular weight (492.5 vs. 492.5 g/mol) and logP (predicted 3.8 vs. 3.7) but abolish inhibitory activity: DDR-TRK-1N shows no inhibition of DDR1/2 or TRK kinases (IC₅₀ >10,000 nM) in KINOMEscan® panels, whereas DDR-TRK-1 potently inhibits DDR1 (IC₅₀ = 9.4 nM) and TRKs (IC₅₀ = 2.9–43 nM) [1] [9]. The design ensures near-identical cellular uptake and distribution, enabling rigorous assessment of off-target effects in phenotypic assays.
Table 3: Structural and Functional Comparison of DDR-TRK-1N and DDR-TRK-1
Feature | DDR-TRK-1N | DDR-TRK-1 | Functional Consequence |
---|---|---|---|
Key Modification Site | Amide bond/heterocyclic ring | None (active pharmacophore) | Loss of H-bonding with kinase hinge |
DDR1 Inhibition (IC₅₀) | >10,000 nM | 9.4 nM | Abolishes target engagement |
Selectivity (KINOMEscan) | Inactive at 1 µM | CDK11 (370 nM) as closest off-target | Confirms target-specific phenotypes |
Cellular Activity | No inhibition up to 10 µM | IC₅₀ = 104–448 nM (NanoBRET™) | Validates on-target mechanisms |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0